

Understanding the PI3K/AKT/mTOR pathway

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An In-depth Technical Guide to the PI3K/AKT/mTOR Pathway

Introduction

The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a highly conserved, intracellular signaling cascade crucial for regulating a multitude of fundamental cellular activities in eukaryotic cells.[1] This pathway integrates a variety of extracellular and intracellular signals, such as those from growth factors and nutrients, to govern processes including cell growth, proliferation, survival, metabolism, and motility.[1][2] Given its central role, it is one of the most frequently dysregulated signaling networks in human cancers, making it a prime target for therapeutic intervention.[3][4] Aberrant activation of the PI3K/AKT/mTOR pathway, often driven by genetic mutations or the loss of tumor suppressors, contributes to malignant transformation, tumor progression, and resistance to therapy. This guide provides a detailed examination of the pathway's core mechanics, its role in disease, quantitative data on its components and inhibitors, and key experimental protocols for its study.

The Core Signaling Cascade

The PI3K/AKT/mTOR pathway is initiated by the activation of cell surface receptors, such as receptor tyrosine kinases (RTKs) or G-protein-coupled receptors (GPCRs), in response to extracellular stimuli like insulin, growth factors, and cytokines.

1. **Activation of PI3K:** Upon ligand binding, activated receptors recruit and activate Class I PI3Ks at the plasma membrane. PI3K is a family of lipid kinases that phosphorylate the 3'-hydroxyl group of phosphoinositides. The primary function of activated PI3K is to convert phosphatidylinositol-4,5-bisphosphate (PIP₂) into the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP₃).
2. **Recruitment and Activation of AKT:** PIP₃ acts as a docking site on the cell membrane for proteins containing a pleckstrin homology (PH) domain, most notably the serine/threonine kinase AKT (also known as Protein Kinase B) and phosphoinositide-dependent kinase 1 (PDK1). This co-localization at the membrane allows PDK1 to phosphorylate AKT at a key residue in its activation loop, threonine 308 (Thr308).
3. **Full Activation of AKT and the Role of mTORC2:** For full activation, AKT requires a second phosphorylation event at serine 473 (Ser473) within its C-terminal hydrophobic motif. This is primarily carried out by the mTOR complex 2 (mTORC2), which itself can be activated by PI3K signaling. Once fully activated, AKT dissociates from the membrane and phosphorylates a wide array of cytoplasmic and nuclear substrates, orchestrating downstream cellular responses.
4. **Regulation by PTEN:** The pathway is negatively regulated by the tumor suppressor Phosphatase and Tensin Homolog (PTEN). PTEN is a lipid phosphatase that counteracts PI3K activity by dephosphorylating PIP₃ back to PIP₂, thereby terminating the signal. Loss or inactivation of PTEN is a common event in many cancers, leading to sustained PI3K/AKT signaling.
5. **Downstream Signaling to mTORC1:** A critical downstream branch of AKT signaling involves the activation of mTOR complex 1 (mTORC1). AKT phosphorylates and inhibits the tuberous sclerosis complex 2 (TSC2), which is part of a complex with TSC1. The TSC1/2 complex normally functions as a GTPase-activating protein (GAP) for the small G-protein Rheb. By inhibiting the TSC1/2 complex, AKT leads to an accumulation of GTP-bound Rheb, which directly binds to and activates mTORC1.
6. **mTORC1 and Control of Protein Synthesis:** Activated mTORC1 promotes cell growth and proliferation primarily by phosphorylating two key downstream effectors: ribosomal protein S6 kinase (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1). Phosphorylation of S6K1 enhances mRNA biogenesis and translation, while phosphorylation of

4E-BP1 causes it to release the translation initiation factor eIF4E, permitting cap-dependent translation to proceed.

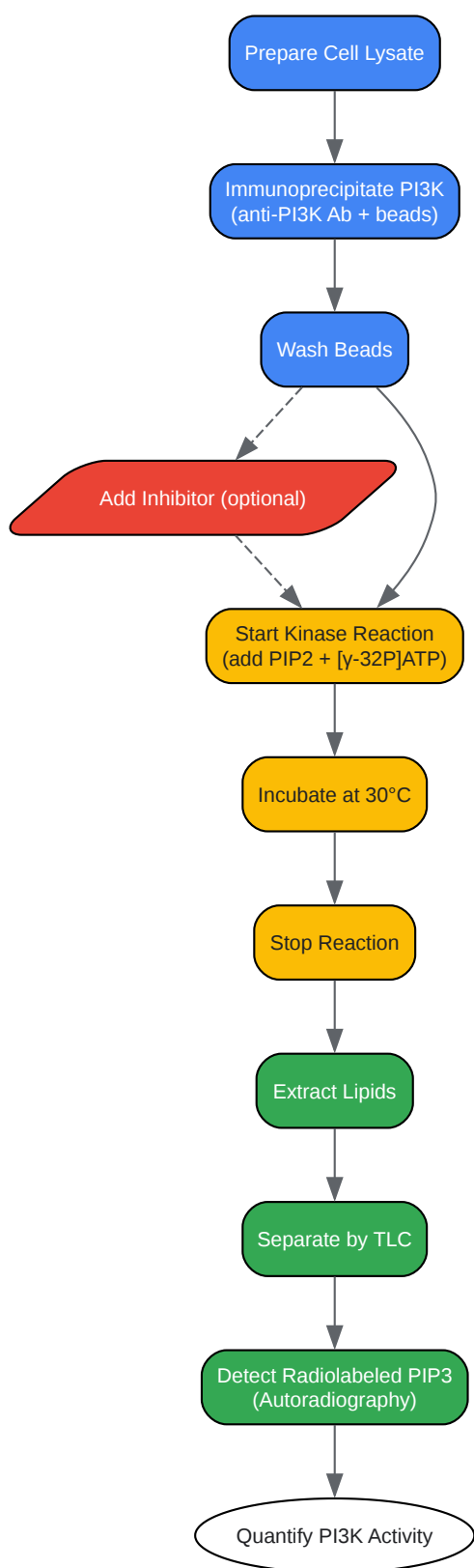


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